molecular formula C17H27NO3 B079535 N-(2,4,5-trimethoxybenzyl)cycloheptanamine CAS No. 418778-25-3

N-(2,4,5-trimethoxybenzyl)cycloheptanamine

Cat. No. B079535
M. Wt: 293.4 g/mol
InChI Key: XMPQULBLBNXUGO-UHFFFAOYSA-N
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Description

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a chemical compound with the CAS Number: 1609407-42-2 . It has a molecular weight of 374.32 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for N-(2,4,5-trimethoxybenzyl)cycloheptanamine is 1S/C17H27NO3.BrH/c1-19-15-11-17 (21-3)16 (20-2)10-13 (15)12-18-14-8-6-4-5-7-9-14;/h10-11,14,18H,4-9,12H2,1-3H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-(2,4,5-trimethoxybenzyl)cycloheptanamine is a solid substance . It has a molecular weight of 374.32 . The compound is stored at room temperature .

Scientific Research Applications

Analytical Detection in Toxicology

The detection and quantification of N-benzyl phenethylamines derivatives, like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), can be achieved through high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method was developed and validated for a case of severe intoxication, demonstrating its importance in toxicology and forensic science (Poklis et al., 2014).

Neuropharmacology

Research in neuropharmacology has explored compounds like MK-801 (a NMDA antagonist), which has therapeutic activity in models of Parkinson's disease. Studies on memantine, a similar compound, showed its ability to inhibit the binding of [3H]MK-801 to postmortem human brain homogenates, indicating potential applications in treating neurological disorders (Kornhuber et al., 1989).

Organic Chemistry and Photochemistry

In organic chemistry, the photochemistry of 3,5-dimethoxybenzyl compounds, which are structurally related to N-(2,4,5-trimethoxybenzyl)cycloheptanamine, has been studied. These compounds play a role in various chemical reactions, showcasing their significance in the synthesis of complex organic molecules (DeCosta et al., 2000).

Antidepressant Efficacy and Monoamine Oxidase Inhibitors

Studies on the relationship between monoamine oxidase inhibitors and their antidepressant efficacy have provided insights into the action of compounds like N-(1-methyl)cyclopropylbenzylamine. Such research aids in understanding the pharmacological properties of related compounds in the treatment of depression (Hendley & Snyder, 1968).

Antimicrobial and Antioxidant Properties

Compounds bearing the 3,4,5-trimethoxybenzyloxy group have been synthesized and evaluated for their antioxidant activities, highlighting their potential in medicinal chemistry for the development of new therapeutics (Kareem et al., 2016).

Psychopharmacology and Receptor Interaction

In psychopharmacology, the receptor binding profiles of N-2-methoxybenzyl-phenethylamines and their analogs have been characterized. This research is crucial in understanding the pharmacological properties and potential clinical applications of these compounds (Rickli et al., 2015).

Safety And Hazards

The safety information for N-(2,4,5-trimethoxybenzyl)cycloheptanamine can be found in the Material Safety Data Sheet (MSDS) . It’s always important to handle chemical substances with care and follow the safety guidelines provided.

properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-19-15-11-17(21-3)16(20-2)10-13(15)12-18-14-8-6-4-5-7-9-14/h10-11,14,18H,4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPQULBLBNXUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNC2CCCCCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354942
Record name N-(2,4,5-trimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,5-trimethoxybenzyl)cycloheptanamine

CAS RN

418778-25-3
Record name N-(2,4,5-trimethoxybenzyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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